molecular formula C34H41N7O5 B6300286 达比加群酯依替酯 CAS No. 1610666-09-5

达比加群酯依替酯

货号 B6300286
CAS 编号: 1610666-09-5
分子量: 627.7 g/mol
InChI 键: KSGXQBZTULBEEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran etexilate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .


Synthesis Analysis

Dabigatran etexilate was synthesized from compounds via condensation, catalytic hydrogenation, acylation with N- (4-cyanophenyl)glycine, cyclization, Pinner reaction, followed by reaction with n-hexyl chlorofomate . The overall yield is about 40% .


Molecular Structure Analysis

Dabigatran etexilate tetrahydrate, C34H49N7O9, has been crystallised at ambient conditions . The colorless crystal was investigated using X-ray crystallography with single crystals and powder techniques, and was characterised by thermogravimetric-differential thermal analysis (TG-DTA) and infrared spectroscopy (IR) .


Chemical Reactions Analysis

Dabigatran and dabigatran etexilate were found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . UPLC analysis of dabigatran standards and plasma dabigatran samples were analyzed on a reversed phase C-18 column with methanol–water (70:30, v/v) as the mobile phase .


Physical And Chemical Properties Analysis

Dabigatran etexilate has been found to have excitation and emission maxima of 310 and 375 nm and 335 and 400 nm, respectively . The intense fluorescent properties of dabigatran permit the sensitive and specific UPLC or HPLC fluorescent analysis of dabigatran .

科学研究应用

骨科手术中的临床疗效

达比加群酯依替酯主要用于预防成人选择性全髋关节置换术 (THR) 或全膝关节置换术 (TKR) 手术中发生的静脉血栓栓塞 (VTE) 事件。口服达比加群酯依替酯在这些手术中的临床疗效及其药理特性已得到广泛研究,发现它是一种强效、快速起效、可逆的竞争性凝血酶抑制剂。值得注意的是,它表现出可预测且一致的抗凝血作用,无需常规凝血监测或剂量滴定。RE-MODEL、RE-NOVATE 和 RE-NOVATE II 等大型 III 期试验表明,术后给药的达比加群酯依替酯在预防 VTE 事件和接受 TKR 或 THR 手术患者的全因死亡率方面不劣于依诺肝素钠。此外,一项成本效益分析表明,对于接受这些手术的患者,达比加群酯依替酯比依诺肝素钠更有效且成本更低 (Burness & McKeage, 2012)

静脉血栓栓塞预防

除了在骨科手术中的应用外,达比加群酯依替酯还因其在 VTE 预防中的作用而受到赞扬。其作为预防剂的疗效和安全性已与低分子量肝素 (LMWH),特别是依诺肝素进行了有利的比较。值得注意的是,虽然达比加群酯依替酯缺乏特异性解毒剂,但它在接受骨科手术的患者中使用不会出现明显问题。特别是,其口服给药方便且出血风险较低,使其成为术后延长预防的诱人选择 (Schulman & Majeed, 2011)

与其他抗凝剂的比较疗效

达比加群酯依替酯与华法林和利伐沙班等其他抗凝剂的比较研究表明,其在疗效和安全性方面具有竞争优势。在预防房颤患者中风方面,达比加群酯依替酯在预防中风和全身栓塞方面优于华法林,同时降低了出血性中风的发生率。它比华法林的优势包括无需常规实验室监测、固定剂量方案以及潜在的药物相互作用更少。然而,令人担忧的是消化不良和胃肠道出血的发生率较高、每天两次给药的必要性以及缺乏有效的解毒剂 (Reddy et al., 2011)

骨科手术和血栓预防

在骨科手术和血栓预防领域,达比加群酯依替酯已得到广泛研究。它为传统的血栓预防方案提供了一种可行的替代方案,特别是由于每天一次口服给药的便利性。关键的 III 期试验 RE-NOVATE、RE-MODEL 和 RE-MOBILIZE 为理解其在该领域的的作用做出了重大贡献,与依诺肝素相比,证明了主要结局的非劣效性和出血率、肝酶升高或急性冠状动脉综合征事件方面类似的安全性 (Eriksson & Friedman, 2009)

作用机制

Target of Action

Dabigatran etexilate is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Thrombin, a plasma serine protease, plays a central role in coagulation and hemostasis . It is the main effector protease in the blood coagulation cascade .

Mode of Action

Dabigatran etexilate is a double prodrug that is hydrolyzed to the active dabigatran by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant . It binds both free and clot-bound thrombin, offering a favorable pharmacokinetic profile .

Biochemical Pathways

The primary biochemical pathway affected by dabigatran is the coagulation cascade. By inhibiting thrombin, dabigatran prevents the conversion of soluble fibrinogen into insoluble fibrin, a key step in the formation of blood clots . This action disrupts the coagulation cascade, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular effect of dabigatran’s action is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus impairs the clotting process . On a cellular level, dabigatran has been shown to inhibit platelet aggregation, another step in the coagulation pathway . This results in a reduced risk of thromboembolic events .

Action Environment

The action of dabigatran etexilate can be influenced by several environmental factors. For instance, the pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . In elderly patients (aged ≥65 years), dabigatran exposure is increased compared with younger patients . Furthermore, dabigatran etexilate is a substrate for P-glycoprotein (P-gp), so there is potential for interaction when it is coadministered with P-gp inhibitors or inducers .

安全和危害

Dabigatran has been associated with signs of bleeding such as headaches, joint pain or swelling, feeling very weak or dizzy, bleeding gums, nosebleeds, heavy menstrual periods or abnormal vaginal bleeding, blood in your urine, bloody or tarry stools, coughing up blood, vomit that looks like coffee grounds or any bleeding that will not stop . It is also associated with an increased risk of gastrointestinal (GI) bleeding .

未来方向

Dabigatran etexilate has immediate onset of effect, no need for monitoring, predictable and consistent pharmacokinetics and pharmacodynamics . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

属性

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGXQBZTULBEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057681
Record name Dabigatran etexilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.8mg/ml, partly soluble
Details MSDS
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation.
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dabigatran Etexilate

CAS RN

211915-06-9
Record name Dabigatran etexilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211915-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211915069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dabigatran etexilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETEXILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E18WX195X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Details http://www.chemspider.com/Chemical-Structure.8615298.html
Record name Dabigatran etexilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details http://www.chemspider.com/Chemical-Structure.8615298.html
Record name Dabigatran etexilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 90 from 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride and n-hexyl chloroformate. Yield: 51% of theory, C34H41N7O5 (627.8); Rf value: 0.53 (silica gel; dichloromethane/methanol=9:1); EKA mass spectrum: (M+H)+=628; (M+H+Na)++=325.7; (M+2H)++=314.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C34H41N7O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran etexilate
Reactant of Route 2
Reactant of Route 2
Dabigatran etexilate
Reactant of Route 3
Reactant of Route 3
Dabigatran etexilate
Reactant of Route 4
Reactant of Route 4
Dabigatran etexilate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。